molecular formula C16H15Cl2NO4S2 B11815674 (S)-1,3-bis(4-chlorophenylsulfonyl)pyrrolidine

(S)-1,3-bis(4-chlorophenylsulfonyl)pyrrolidine

Cat. No.: B11815674
M. Wt: 420.3 g/mol
InChI Key: JFNGWTLESCXUPU-INIZCTEOSA-N
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Description

(S)-1,3-bis(4-chlorophenylsulfonyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with two 4-chlorophenylsulfonyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrolidine ring, a common scaffold in drug discovery, and the sulfonyl groups, known for their electron-withdrawing properties, make this compound a versatile candidate for further research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,3-bis(4-chlorophenylsulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1,3-bis(4-chlorophenylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding pyrrolidine derivative.

    Substitution: The chlorophenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine compounds with various functional groups.

Scientific Research Applications

(S)-1,3-bis(4-chlorophenylsulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl groups.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1,3-bis(4-chlorophenylsulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The pyrrolidine ring can also interact with various biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenylsulfonyl)pyrrolidine
  • 3-(4-chlorophenylsulfonyl)pyrrolidine
  • 4-(trifluoromethyl)pyrrolidines containing sulfonyl groups

Uniqueness

(S)-1,3-bis(4-chlorophenylsulfonyl)pyrrolidine is unique due to the presence of two 4-chlorophenylsulfonyl groups, which enhance its electron-withdrawing properties and potential for strong interactions with biological targets. This makes it a valuable compound for further research in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H15Cl2NO4S2

Molecular Weight

420.3 g/mol

IUPAC Name

(3S)-1,3-bis[(4-chlorophenyl)sulfonyl]pyrrolidine

InChI

InChI=1S/C16H15Cl2NO4S2/c17-12-1-5-14(6-2-12)24(20,21)16-9-10-19(11-16)25(22,23)15-7-3-13(18)4-8-15/h1-8,16H,9-11H2/t16-/m0/s1

InChI Key

JFNGWTLESCXUPU-INIZCTEOSA-N

Isomeric SMILES

C1CN(C[C@H]1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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